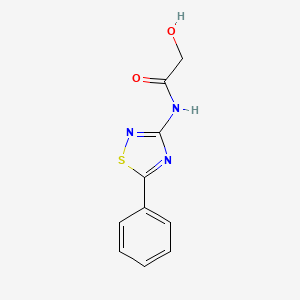

2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Descripción

Structural Significance of 1,2,4-Thiadiazole Scaffolds in Drug Discovery

The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom in positions 1, 2, and 4, respectively. This arrangement confers distinct electronic and steric properties that make it highly attractive for medicinal chemistry applications. The mesoionic character of the ring, arising from alternating regions of positive and negative charge density, enhances its ability to interact with biological targets while maintaining favorable pharmacokinetic properties. The sulfur atom contributes to increased lipophilicity, improving membrane permeability and bioavailability compared to oxygen-containing analogs.

A key feature of the 1,2,4-thiadiazole scaffold is its electron-deficient nature, which facilitates nucleophilic substitution at the 2- and 5-positions. This reactivity has been exploited to create diverse derivatives, including the acetamide-functionalized compound under discussion. The structural rigidity of the thiadiazole ring also minimizes conformational flexibility, enhancing target binding specificity. Comparative studies of thiadiazole isomers reveal that 1,2,4-thiadiazoles exhibit superior metabolic stability compared to 1,3,4-thiadiazoles, making them preferable for drug development.

Table 1: Comparative Properties of Thiadiazole Isomers

The incorporation of 1,2,4-thiadiazole into drug candidates is exemplified by clinical agents such as cefazolin (a cephalosporin antibiotic) and sulfamethizole (a sulfonamide antimicrobial). These successes have spurred interest in developing novel derivatives, including 2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, for targeted therapeutic applications.

Historical Development of Acetamide-Functionalized Thiadiazole Derivatives

The functionalization of 1,2,4-thiadiazoles with acetamide groups represents a strategic approach to modulate bioactivity while retaining core scaffold advantages. Early work in this field focused on simple N-substituted acetamides, but recent advances have introduced hydroxyl and halogen substituents to enhance hydrogen bonding and electronic effects.

The synthesis of this compound (CAS 2031260-99-6) typically involves a multi-step process:

- Thiadiazole Core Formation : Cyclocondensation of thioamides with nitriles under acidic conditions yields the 1,2,4-thiadiazole ring.

- Acetamide Introduction : Reaction of the 3-amino group with chloroacetyl chloride, followed by hydroxylation, produces the target compound.

Table 2: Key Synthetic Intermediates for Acetamide-Functionalized Thiadiazoles

Characterization of these compounds relies heavily on advanced spectroscopic techniques. For instance, the ^1^H NMR spectrum of this compound shows distinct signals for the hydroxyl proton (δ 5.2 ppm) and acetamide methylene group (δ 4.1 ppm), while the ^13^C NMR confirms the carbonyl resonance at δ 170.5 ppm. Mass spectrometry (ESI–MS) typically exhibits a molecular ion peak at m/z 235.27, consistent with the molecular formula C~10~H~9~N~3~O~2~S.

The evolution of these synthetic strategies has enabled the production of derivatives with tailored pharmacological profiles. For example, replacing the hydroxyl group with chlorine (as in 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide) alters electron-withdrawing effects, potentially enhancing reactivity toward biological nucleophiles. Recent studies on structurally related 1,2,4-thiadiazole-triazole hybrids demonstrate that acetamide functionalities significantly improve anticancer activity, with IC~50~ values as low as 0.10 µM in prostate cancer models.

Propiedades

IUPAC Name |

2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-6-8(15)11-10-12-9(16-13-10)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEMHTFZOKKBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with glyoxylic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide.

Reduction: Formation of 2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of thiadiazole derivatives with acetamide under controlled conditions. Research indicates that modifications to the thiadiazole structure can lead to derivatives with enhanced biological activity. For example, novel derivatives have been synthesized that exhibit significant antiproliferative effects against various cancer cell lines, including HT-29 and A431 cells .

Anticancer Properties

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative containing a phenyl urea warhead showed marked cytotoxicity against A431 cancer cells through the activation of apoptotic pathways . The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Research has also highlighted the ability of some derivatives to inhibit VEGFR signaling pathways, which are crucial for tumor angiogenesis. The inhibition of VEGFR phosphorylation was confirmed through Western blot analysis, suggesting that these compounds may serve as potential therapeutic agents in cancer treatment by targeting tumor blood supply mechanisms .

Antidiabetic Potential

Another area of interest is the compound's potential as an α-glycosidase inhibitor. Compounds derived from thiadiazoles have shown promise in managing diabetes by delaying carbohydrate absorption in the intestines. Kinetic studies indicate that certain derivatives exhibit uncompetitive inhibition patterns against α-glycosidase, making them suitable candidates for further development as antidiabetic agents .

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiadiazole ring significantly influenced anticancer activity, with some compounds exhibiting IC50 values much lower than standard chemotherapeutic agents .

- VEGFR Inhibition :

- α-Glycosidase Inhibition :

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways, potentially inhibiting their activity.

Pathways Involved: It may modulate the expression of genes related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the acetamide group or the phenyl-thiadiazole core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The hydroxyl group in the target compound may improve aqueous solubility compared to lipophilic chloro or cyano analogs . Chloro and cyano substituents are associated with kinase modulation, suggesting that the hydroxyl group could alter target specificity .

Biological Activity :

- In , dichloro-substituted analogs exhibit IC₅₀ values as low as 30 nM against CDK5/p25, highlighting the importance of electronegative substituents . The absence of direct activity data for the hydroxy analog necessitates further study.

Synthetic Accessibility: Chloro and cyano derivatives are synthesized via acyl chloride intermediates (e.g., cyanoacetic acid chloride) , whereas the hydroxy variant may require milder conditions to preserve the -OH group.

Physicochemical and Pharmacokinetic Properties

- In contrast, chloro and cyano analogs rely on hydrophobic or dipole interactions .

- Lipophilicity: Calculated XLogP3 values for complex analogs (e.g., 7.5 for the dimethylphenyl-thienopyrimidine derivative ) suggest high membrane permeability, whereas the hydroxy analog’s lower logP may favor solubility but limit blood-brain barrier penetration.

Actividad Biológica

2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the thiadiazole ring and hydroxyl group, contribute to its diverse biological properties. This article aims to explore the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with glyoxylic acid. The reaction is performed under controlled conditions in organic solvents like ethanol or methanol and requires heating to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.

The molecular formula of this compound is C10H9N3O2S. It exhibits various chemical reactions such as oxidation, reduction, and substitution due to the presence of functional groups like hydroxyl and acetamide .

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings demonstrate significant antimicrobial properties. In a study evaluating a series of thiadiazole derivatives, compounds similar to this compound were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, a study assessed the cytotoxic effects of related compounds on human cancer cell lines such as HT-29 (colorectal), A431 (epidermoid), and PC3 (prostate). The findings revealed that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Study on Cytotoxicity

A recent study focused on a novel series of thiadiazole derivatives that included this compound analogs. The cytotoxicity was evaluated using the MTT assay across multiple cell lines. The results indicated that some derivatives had a higher degree of cytotoxicity against A431 cells compared to normal human dermal fibroblasts (HDF), suggesting selective targeting of cancer cells while sparing normal cells .

Mechanistic Insights

Further mechanistic studies revealed that specific compounds significantly inhibited the phosphorylation of vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 in A431 cancer cells. This inhibition suggests a potential pathway through which these compounds could exert their anticancer effects by disrupting angiogenesis .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,3,4-Thiadiazole | Structure | Moderate | Low |

| 5-Phenylthiadiazole | Structure | High | Moderate |

| 2-Hydroxy-N-(5-phenyl...) | Structure | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.